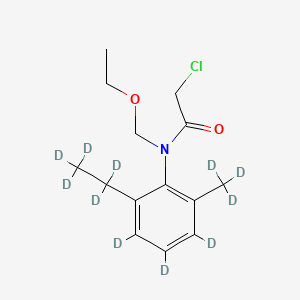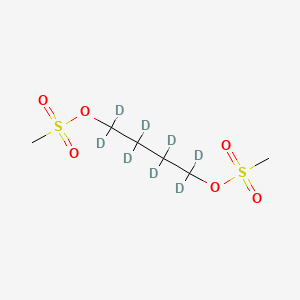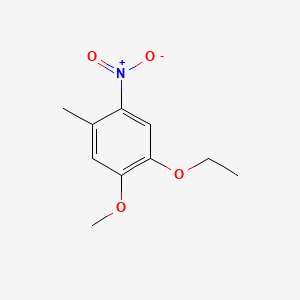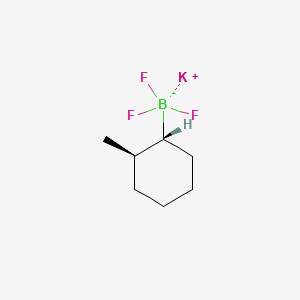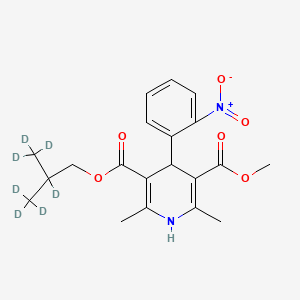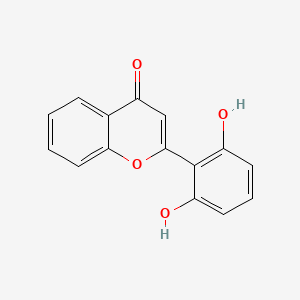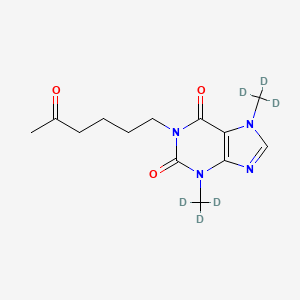
Pentoxifylline-d6
概要
説明
Pentoxifylline-d6 is a deuterium-labeled derivative of Pentoxifylline, a methylxanthine derivative. Pentoxifylline is primarily used as a hemorheological agent to improve blood flow and reduce blood viscosity. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies as an internal standard for mass spectrometry analysis .
科学的研究の応用
ペンтокシフィリン-d6は、以下を含む幅広い科学研究で応用されています。
作用機序
ペンтокシフィリン-d6は、血液のレオロジー特性を調節することによりその効果を発揮します。それはホスホジエステラーゼを阻害し、細胞内サイクリックアデノシン一リン酸レベルの増加につながります。これにより、血液粘度が低下し、赤血球の柔軟性が向上し、血小板凝集が減少します。 この化合物は、抗炎症作用と免疫調節作用も持ち、治療効果に貢献しています .
類似の化合物:
シルデナフィル: 間歇性跛行の治療に使用される別のホスホジエステラーゼ阻害剤.
テオフィリン: 気管支拡張作用を持つメチルキサンチン誘導体.
ペンтокシフィリン-d6の独自性: ペンтокシフィリン-d6は、重水素標識により安定性が向上し、薬物動態研究で正確に定量化できるため、ユニークです。 これは、創薬と研究における貴重なツールとなっています .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Pentoxifylline-d6, like its parent compound Pentoxifylline, is a non-selective phosphodiesterase (PDE) inhibitor . By inhibiting PDE, it raises intracellular cAMP, activates PKA, inhibits TNF, and leukotriene synthesis, thereby reducing inflammation and innate immunity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, in RAW 264.7 cells, it has been observed to increase immunity- and osteogenesis-related proteins while decreasing proliferation-, matrix inflammation-, and cellular apoptosis-related proteins . This suggests that this compound plays immunomodulatory roles in these cells by regulating anti-inflammation-, proliferation-, immunity-, apoptosis-, and osteogenesis-related proteins .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its action as a non-selective phosphodiesterase inhibitor . This leads to an increase in intracellular cAMP, activation of PKA, inhibition of TNF and leukotriene synthesis, and a reduction in inflammation and innate immunity .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies. For instance, cerebral blood flow was measured before (baseline) and 2, 4, and 6 hours after Pentoxifylline administration, showing significant changes in blood flow over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, pre-treatment with low dose Pentoxifylline has been shown to reduce hepatic injury, multi-organ failure, and mortality in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been suggested that this compound may affect the angiogenic process in experimental models via its adenosine A2BAR G protein-coupled receptor (GPCR) mechanism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied. For instance, a study has shown that this compound can enhance the bioavailability of PTX and can effectively control the incidents of intermittent claudication .
Subcellular Localization
Given the properties of the parent compound Pentoxifylline, it is likely that this compound may also be localized to specific compartments or organelles based on its interactions with various biomolecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pentoxifylline-d6 involves the incorporation of deuterium atoms into the Pentoxifylline molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the substitution of hydrogen atoms with deuterium in the presence of a deuterated base and solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the high purity of the final product. The use of advanced techniques like liquid chromatography and mass spectrometry is essential for the characterization and validation of the compound .
化学反応の分析
反応の種類: ペンтокシフィリン-d6は、その重水素化されていない対応物と同様に、さまざまな化学反応を起こします。これらには以下が含まれます。
酸化: ペンтокシフィリン-d6は、リソフィリンや1-(3-カルボキシプロピル)-3,7-ジメチルキサンチンなどの代謝産物を形成するように酸化することができます.
還元: 還元反応は、ペンтокシフィリン-d6をその親化合物または他の還元形に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、リソフィリンや1-(3-カルボキシプロピル)-3,7-ジメチルキサンチンなどのペンтокシフィリン-d6のさまざまな代謝産物が含まれます .
類似化合物との比較
Cilostazol: Another phosphodiesterase inhibitor used to treat intermittent claudication.
Theophylline: A methylxanthine derivative with bronchodilator properties.
Uniqueness of Pentoxifylline-d6: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
特性
IUPAC Name |
1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPFEZZEUUWMEJ-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676102 | |
| Record name | 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185878-98-1 | |
| Record name | 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


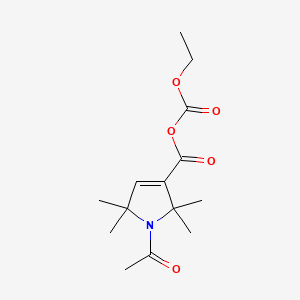

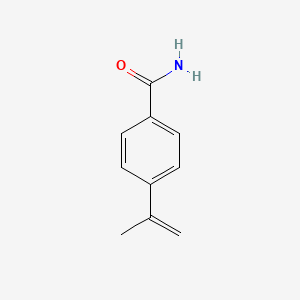

![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)
![3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B562960.png)
